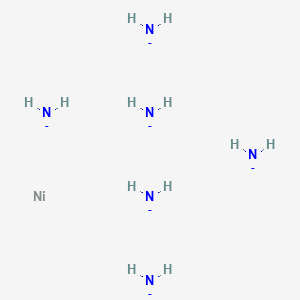

Azanide;nickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azanide;nickel is a coordination compound that features azanide (N₃⁻) as a ligand bound to a nickel center Azanide is a pseudohalide, similar to halides like chloride, but more nucleophilic

作用机制

Target of Action

Azanide, also known as the amide anion, is the IUPAC-sanctioned name for the anion NH−2 . It is the conjugate base of ammonia and is formed by the self-ionization of ammonia . Nickel, on the other hand, is a transition metal that can form various complexes with ligands, including azanide. The primary targets of Azanide;nickel are likely to be biological molecules that can interact with either the azanide or nickel ions.

Mode of Action

Azanide, being the conjugate base of ammonia, can act as a nucleophile, attacking electrophilic centers in other molecules . Nickel, being a transition metal, can form coordination complexes with various ligands, potentially altering their properties or activities.

Biochemical Pathways

Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Disruption of these pathways could lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Nickel is the 24th most abundant element in the earth’s crust and can be found in the air, soil, sediments, and water . These environmental nickel ions could potentially interact with azanide ions, influencing the action of this compound.

生化分析

Biochemical Properties

Azanide;nickel interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel is an essential component of Jack Bean urease . It is also required for the production of carbon monoxide dehydrogenase in Clostridium pasteurianum .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is an essential component of several enzymes, contributing to their activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it is involved in the production of nickel-utilizing enzymes, which contribute to the global elemental cycles .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a crucial component of [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through multiple types of membrane transporters, metallochaperones, and regulators .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. For example, it is involved in the production of nickel superoxide dismutase (NiSOD) in many marine organisms .

准备方法

Synthetic Routes and Reaction Conditions: Azanide;nickel complexes are typically synthesized through salt metathesis reactions. One common method involves reacting nickel(II) chloride with sodium azide in an aqueous solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ni(N}_3\text{)}_2 + 2 \text{NaCl} ]

Industrial Production Methods: While industrial production methods for this compound complexes are not as well-documented as laboratory methods, the principles remain similar. Large-scale synthesis would involve the careful control of reaction conditions to ensure high yield and purity. Techniques such as filtration, sedimentation, and centrifugation are used to recover the product .

Types of Reactions:

Oxidation: this compound complexes can undergo oxidation reactions, where the nickel center is oxidized from +2 to +3 oxidation state.

Reduction: Reduction reactions can reduce the nickel center back to its +2 state.

Substitution: Ligand substitution reactions are common, where azanide ligands can be replaced by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Bromine in alkaline conditions can oxidize nickel(II) to nickel(III).

Reduction: Hydrogen gas or hydrazine can be used to reduce nickel(III) back to nickel(II).

Substitution: Ligand exchange reactions often use excess ligands like ammonia or phosphines under controlled temperature and pH conditions.

Major Products:

Oxidation: Nickel(III) complexes.

Reduction: Nickel(II) complexes.

Substitution: Various nickel complexes with different ligands.

科学研究应用

Azanide;nickel complexes have a wide range of applications in scientific research:

Chemistry: Used as catalysts in organic synthesis and polymerization reactions.

Biology: Investigated for their potential in enzyme mimetics and bioinorganic chemistry.

Medicine: Explored for their antimicrobial properties and potential use in drug delivery systems.

相似化合物的比较

- Nickel(II) chloride

- Nickel(II) bromide

- Nickel(II) iodide

- Nickel(II) oxide

Comparison: Azanide;nickel complexes are unique due to the presence of the azanide ligand, which imparts distinct nucleophilic and electronic properties compared to halide or oxide ligands. This uniqueness makes this compound complexes particularly useful in specific catalytic and synthetic applications where traditional nickel complexes may not be as effective .

属性

CAS 编号 |

10534-88-0 |

|---|---|

分子式 |

Cl2H18N6Ni |

分子量 |

231.78 g/mol |

IUPAC 名称 |

azane;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

InChI 键 |

ZXZMQWZQMZHFOR-UHFFFAOYSA-L |

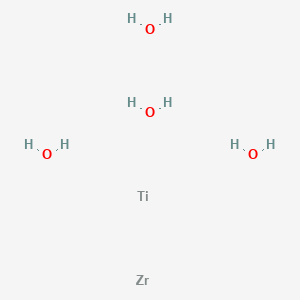

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

规范 SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ni+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)